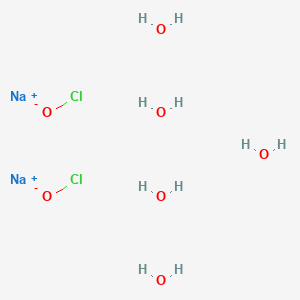
disodium;dihypochlorite;pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;dihypochlorite;pentahydrate, also known as sodium hypochlorite pentahydrate, is a chemical compound with the formula NaOCl·5H₂O. It is a pale greenish-yellow crystalline solid that is stable when kept refrigerated. This compound is widely recognized for its use as a disinfectant and bleaching agent, commonly known in its dilute aqueous solution form as bleach .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium hypochlorite pentahydrate can be synthesized by reacting chlorine gas with a cold, dilute sodium hydroxide solution. The reaction is as follows: [ \text{Cl}_2 + 2\text{NaOH} \rightarrow \text{NaCl} + \text{NaOCl} + \text{H}_2\text{O} ] The resulting sodium hypochlorite solution can then be crystallized to form the pentahydrate by cooling the solution .
Industrial Production Methods
Industrially, sodium hypochlorite is produced by the Hooker process, which involves the electrolysis of brine (sodium chloride solution) to produce chlorine gas and sodium hydroxide. These products are then reacted to form sodium hypochlorite. The pentahydrate form is obtained by crystallizing the solution under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium hypochlorite pentahydrate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, converting alcohols to aldehydes and ketones.
Reduction: It can be reduced to sodium chloride and water.
Substitution: It can participate in electrophilic substitution reactions with activated aromatic compounds.
Common Reagents and Conditions
Major Products
Oxidation: Produces aldehydes and ketones from primary and secondary alcohols.
Substitution: Produces chlorinated aromatic compounds.
Scientific Research Applications
Sodium hypochlorite pentahydrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols and sulfides.
Biology: Employed as a disinfectant in laboratory settings to sterilize equipment and surfaces.
Medicine: Utilized in wound care as a disinfectant to prevent infections.
Industry: Applied in water treatment processes to disinfect and purify water.
Mechanism of Action
Sodium hypochlorite exerts its effects through several mechanisms:
Antimicrobial Action: Reacts with fatty acids and amino acids, leading to the degradation of cell membranes and proteins.
Oxidation: Acts as a strong oxidant, converting various organic compounds into their oxidized forms.
Comparison with Similar Compounds
Similar Compounds
Sodium Chlorite (NaClO₂): Another oxidizing agent used in bleaching and disinfection.
Sodium Chlorate (NaClO₃): Used in herbicides and explosives.
Calcium Hypochlorite (Ca(OCl)₂): Commonly used in swimming pool disinfection.
Uniqueness
Sodium hypochlorite pentahydrate is unique due to its stability in the crystalline form and its effectiveness as a disinfectant and oxidizing agent. Unlike its anhydrous form, the pentahydrate is not explosive and can be safely stored and handled .
Properties
CAS No. |
55248-17-4 |
|---|---|
Molecular Formula |
Cl2H10Na2O7 |
Molecular Weight |
238.96 g/mol |
IUPAC Name |
disodium;dihypochlorite;pentahydrate |
InChI |
InChI=1S/2ClO.2Na.5H2O/c2*1-2;;;;;;;/h;;;;5*1H2/q2*-1;2*+1;;;;; |
InChI Key |
STAFKKHVQXBMCI-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.[O-]Cl.[O-]Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



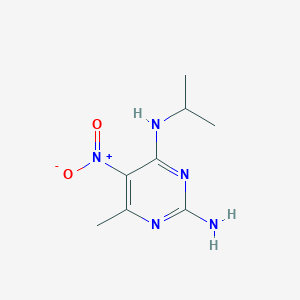
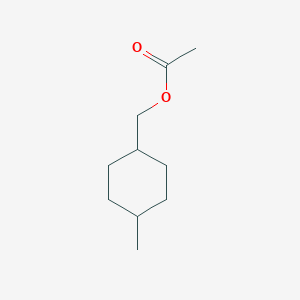
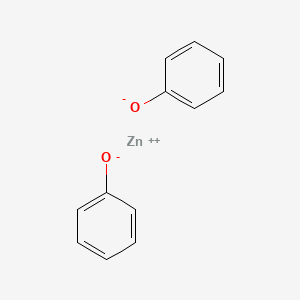
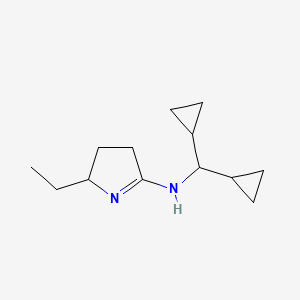
![N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)



![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
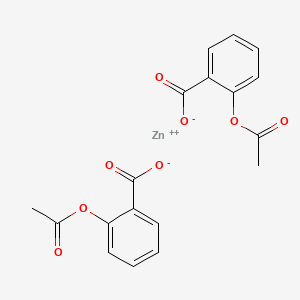

![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
